molecular formula C10H17NO2 B11778190 Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate CAS No. 1956322-42-1

Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B11778190
CAS No.: 1956322-42-1
M. Wt: 183.25 g/mol
InChI Key: BGYDXOZNTBMLHW-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-7-azabicyclo[221]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of cyclopentene derivatives with appropriate reagents under specific conditions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes with optimization for large-scale synthesis. The use of high-quality reagents and controlled reaction conditions ensures the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methyl-7-azabicyclo[221]heptane-1-carboxylate is unique due to its specific substitution pattern and the presence of an ester group

Properties

CAS No.

1956322-42-1

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C10H17NO2/c1-3-13-9(12)10-6-4-8(5-7-10)11(10)2/h8H,3-7H2,1-2H3

InChI Key

BGYDXOZNTBMLHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(N1C)CC2

Origin of Product

United States

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